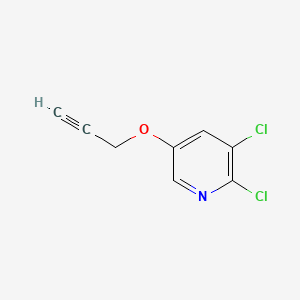![molecular formula C12H14BrFO2Zn B14894673 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide typically involves the reaction of 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]bromobenzene+Zn→3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with halides or pseudohalides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and acyl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the aryl group of the zinc reagent and the electrophile.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials science research.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylmagnesium bromide
- 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol
Uniqueness
Compared to similar compounds, 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide offers unique reactivity and selectivity in cross-coupling reactions. Its zinc moiety provides distinct advantages in terms of stability and ease of handling compared to magnesium-based reagents.
Propiedades
Fórmula molecular |
C12H14BrFO2Zn |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-[(2-fluorobenzene-4-id-1-yl)methoxymethyl]oxolane |
InChI |
InChI=1S/C12H14FO2.BrH.Zn/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;;/h1,4,6,11H,3,5,7-9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
NIVWKSZWSBKSCB-UHFFFAOYSA-M |
SMILES canónico |
C1CC(OC1)COCC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


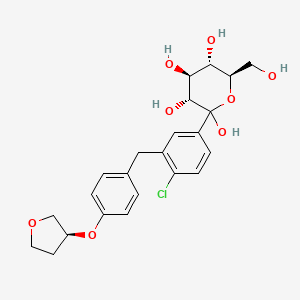
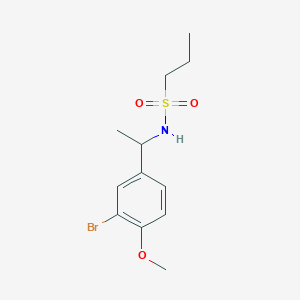
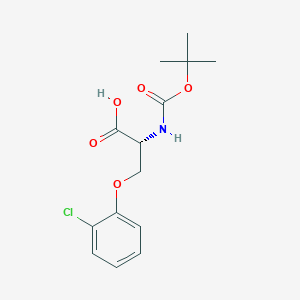



![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)

![3-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894645.png)


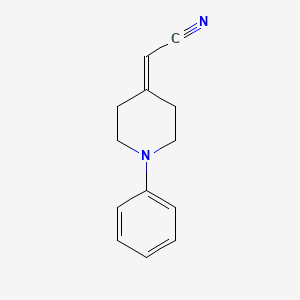
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)
